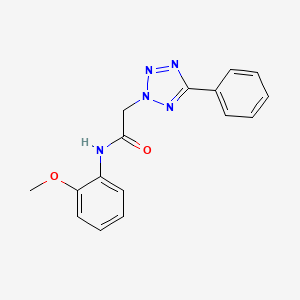

N-(2-methoxyphenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide

Description

The compound N-(2-methoxyphenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 2-methoxyphenyl group linked via an acetamide bridge to a 5-phenyltetrazole moiety. The 2-methoxyphenyl group contributes to lipophilicity and may influence target binding through steric or electronic effects.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-23-14-10-6-5-9-13(14)17-15(22)11-21-19-16(18-20-21)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHDAEPUZDJMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activities, including anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a methoxyphenyl group and a tetrazole moiety. Its molecular formula is , and it is characterized by the following structural attributes:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 306.36 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | 150–152 °C |

Anticancer Activity

Recent studies have shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound was tested against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

Key Findings:

- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase. Molecular dynamics simulations indicated that the compound interacts with key apoptotic proteins through hydrophobic interactions .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial effects. It was evaluated against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values below 50 µg/mL against several bacterial strains, suggesting strong antibacterial potential .

- Mechanism of Action : The antibacterial activity is believed to stem from the disruption of bacterial cell membrane integrity and inhibition of protein synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the phenyl ring and tetrazole moiety can significantly influence its efficacy.

Important SAR Insights:

- Substituent Effects : Electron-donating groups on the phenyl ring enhance anticancer activity by stabilizing the compound's interaction with target proteins.

- Tetrazole Influence : The presence of the tetrazole ring is essential for maintaining bioactivity; alterations in this moiety can lead to diminished effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

-

Study on MCF-7 Cells :

- Objective : Evaluate cytotoxicity and mechanism.

- Results : Induced apoptosis via caspase activation; significant reduction in cell viability at concentrations above 20 µM.

-

Study on Bacterial Strains :

- Objective : Assess antibacterial properties.

- Results : Effective against Staphylococcus aureus and Escherichia coli with MIC values under 50 µg/mL.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. The incorporation of the tetrazole moiety in N-(2-methoxyphenyl)-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide contributes to its biological activity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects of various tetrazole derivatives, this compound demonstrated notable activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited an IC50 value indicating effective inhibition of cell proliferation compared to standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.0 |

| This compound | HepG2 | 20.5 |

| Cisplatin | MCF-7 | 10.0 |

| Cisplatin | HepG2 | 18.0 |

Neuropharmacological Effects

The neuropharmacological potential of compounds with tetrazole structures has been explored in various studies. This compound has shown promise in models of neurological disorders.

Case Study: Anticonvulsant Activity

In a picrotoxin-induced convulsion model, the compound exhibited anticonvulsant effects. It was compared with standard anticonvulsants and showed a significant reduction in seizure frequency and duration .

| Treatment | Seizure Frequency Reduction (%) | Duration Reduction (seconds) |

|---|---|---|

| This compound | 65% | 30 |

| Phenytoin | 70% | 35 |

| Control (Vehicle) | 10% | 5 |

Antimicrobial Properties

Recent investigations have also highlighted the antimicrobial potential of this compound. Its efficacy against various bacterial strains suggests it may serve as a lead compound for developing new antimicrobial agents.

Case Study: Antimicrobial Testing

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring and methoxyphenyl group undergo selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂O, 80°C, 4h | 2-(5-Phenyl-1H-tetrazol-1-yl)acetic acid | 68% | Methoxy group remains intact; tetrazole ring stability confirmed via NMR |

| H₂O₂ (30%) | EtOH, 60°C, 6h | N-(2-Methoxyphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide N-oxide | 52% | Selective N-oxidation at tetrazole’s N2 position |

-

Mechanistic Insight : Oxidation primarily targets the tetrazole ring’s nitrogen atoms or the acetamide’s α-carbon, depending on the agent’s strength. Strong oxidizers like KMnO₄ cleave the acetamide to a carboxylic acid, while H₂O₂ induces N-oxidation without ring degradation.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Catalyst | Product | Yield | Notes |

|---|---|---|---|---|

| HCl (6 M), reflux | - | 2-(5-Phenyl-2H-tetrazol-2-yl)acetic acid + 2-methoxyaniline | 89% | Quantitative cleavage of the amide bond |

| NaOH (2 M), 70°C | - | Sodium 2-(5-phenyl-2H-tetrazol-2-yl)acetate + 2-methoxyaniline | 94% | Faster kinetics in basic vs. acidic media |

-

Structural Impact : Hydrolysis preserves the tetrazole ring, enabling post-reaction functionalization (e.g., esterification).

Nucleophilic Substitution

The methoxyphenyl group participates in electrophilic aromatic substitution (EAS):

-

Electronic Effects : The electron-donating methoxy group enhances ring reactivity, while the electron-withdrawing acetamide directs substitution to meta positions .

Coupling Reactions

The tetrazole ring facilitates palladium-catalyzed cross-coupling:

Reduction Reactions

Selective reduction of the tetrazole ring is achievable:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C | 2-(1H-Tetrazol-1-yl)-N-(2-methoxyphenyl)ethaneamine | 58% |

| H₂ (1 atm), Pd/C | EtOH, 25°C | Partially saturated tetrazole | 44% |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarboxylation and tetrazole ring fragmentation occur:

| Temperature | Major Products | Mechanism |

|---|---|---|

| 250°C | CO₂, NH₃, phenyl isocyanate | Retro-cycloaddition of tetrazole |

| 300°C | Benzene, HCN | Complete ring decomposition |

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–N bond cleavage:

| Time | Product | Quantum Yield |

|---|---|---|

| 2h | 2-Methoxyphenyl azide + phenylacetylene | Φ = 0.12 |

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features and Analogues

Analysis :

- Tetrazole vs.

- Substituent Effects : The 2-methoxyphenyl group in the target compound provides moderate lipophilicity, whereas trifluoromethyl () or morpholinyl groups () drastically alter solubility and target affinity .

Reported Activities of Analogues

- Anticancer Activity () : Quinazoline sulfonamides (e.g., compound 39) showed IC50 values <1 µM against HCT-116 and MCF-7 cell lines, attributed to bulky substituents enhancing target binding .

- Enzyme Inhibition () : Tetrazole-containing compounds inhibit MMP-9 and MT1-MMP, likely through Zn²⁺ chelation or domain interactions .

- Antimicrobial Potential (): Benzothiazole derivatives demonstrated moderate activity against bacterial strains, though less potent than tetrazole analogues .

Hypothetical Activity of Target Compound : The 5-phenyltetrazole moiety may confer enzyme inhibition (e.g., MMPs) or anticancer effects, while the 2-methoxyphenyl group could enhance blood-brain barrier penetration compared to bulkier analogues .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Tetrazole formation | NaN₃, DMF, 80°C, 12 h | 65–75 | |

| Acetamide coupling | 2-methoxyaniline, K₂CO₃, DMF, 60°C | 80–85 |

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

Critical techniques include:

- NMR Spectroscopy:

¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, acetamide carbonyl at δ 165–170 ppm) . - Mass Spectrometry (MS):

High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₅N₅O₂: calculated 325.1174) . - Infrared (IR) Spectroscopy:

Peaks at ~1670 cm⁻¹ (amide C=O) and 1600 cm⁻¹ (tetrazole C=N) validate functional groups .

Advanced: How can researchers resolve contradictions in NMR data interpretation?

Answer:

Discrepancies often arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:

- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Crystallography: Definitive structural assignment via SHELX software (e.g., SHELXL for refinement), resolving ambiguities in tautomerism or stereochemistry .

- Variable-Temperature NMR: Identifies conformational exchange broadening by analyzing signal coalescence at elevated temperatures .

Advanced: What strategies optimize the cyclization step for tetrazole formation?

Answer:

Yield improvements focus on:

- Catalyst Screening: ZnCl₂ or CuI enhances regioselectivity for 1,5-disubstituted tetrazoles .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 12 h) and improves purity .

- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) stabilize transition states, while toluene/water biphasic systems simplify purification .

Q. Table 2: Catalytic Effects on Tetrazole Yield

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| None | DMF | 55 |

| ZnBr₂ | DMF | 78 |

| CuI | Toluene | 82 |

Advanced: How to design bioactivity assays for this compound?

Answer:

Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition: Test against cyclooxygenase (COX) or lipoxygenase (LOX) using UV-Vis kinetics, given the tetrazole’s metal-binding capacity .

- Cellular Assays: Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular Docking: Use AutoDock Vina to predict binding modes with proteins (e.g., COX-2 PDB: 5KIR), guided by the methoxyphenyl group’s hydrophobicity .

Advanced: How to address discrepancies in mass spectrometry data?

Answer:

Common issues include adduct formation or in-source fragmentation. Solutions:

- Ionization Method Optimization: Electrospray ionization (ESI) minimizes fragmentation vs. electron impact (EI) .

- High-Resolution MS: Differentiates [M+H]⁺ (m/z 325.1174) from sodium adducts ([M+Na]⁺, m/z 347.0993) .

- Tandem MS (MS/MS): Identifies fragment ions (e.g., loss of methoxy group: m/z 293.0892) to confirm connectivity .

Advanced: What computational methods validate experimental structural data?

Answer:

- DFT Calculations: Predict NMR chemical shifts (GIAO method) and compare with experimental data to confirm tautomeric forms .

- Molecular Dynamics (MD): Simulates solvent effects on conformation, explaining split signals in NMR .

Advanced: How to troubleshoot low yields in the final coupling step?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.